molecular formula C19H16N6O B11185116 (2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide

(2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide

Cat. No.: B11185116
M. Wt: 344.4 g/mol
InChI Key: PFLOWSKJKOTBFA-CMDGGOBGSA-N
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Description

(2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a dimethylpyrimidinyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the cyano group, and the coupling of the pyrimidinyl and phenylprop-2-enamide moieties. Common reagents used in these reactions include hydrazine, acetonitrile, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.

Scientific Research Applications

(2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biological assays to investigate its effects on various biological pathways and targets.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide include:

  • Ethyl acetoacetate
  • Acetylacetone
  • Diketene

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16N6O

Molecular Weight

344.4 g/mol

IUPAC Name

(E)-N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C19H16N6O/c1-13-10-14(2)23-19(22-13)25-18(16(11-20)12-21-25)24-17(26)9-8-15-6-4-3-5-7-15/h3-10,12H,1-2H3,(H,24,26)/b9-8+

InChI Key

PFLOWSKJKOTBFA-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)NC(=O)/C=C/C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)NC(=O)C=CC3=CC=CC=C3)C

Origin of Product

United States

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